
1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene: is an organic compound characterized by its unique structure, which includes two 3,7-dimethyloctyloxy groups and two nitro groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene typically involves the nitration of a precursor compound, such as 1,2-bis(3,7-dimethyloctyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products:
Reduction: Formation of 1,2-bis(3,7-dimethyloctyloxy)-4,5-diaminobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene is used as a precursor in the synthesis of advanced materials, including conducting polymers and organic semiconductors. Its unique structure allows for the fine-tuning of electronic properties in these materials.
Biology and Medicine: While specific biological applications of this compound are less common, its derivatives may be explored for potential use in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with specific electronic and optical properties. It may also find applications in the development of sensors and other electronic devices.
作用機序
The mechanism of action of 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene primarily involves its ability to undergo various chemical transformations due to the presence of reactive nitro groups. These transformations can lead to the formation of new compounds with distinct properties. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
類似化合物との比較
- 2,5-Bis(bromomethyl)-1-methoxy-4-(3,7-dimethyloctyloxy)benzene
- 2,5-Bis(chloromethyl)-1,4-bis(3,7-dimethyloctyloxy)benzene
Comparison: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene is unique due to the presence of two nitro groups, which impart distinct reactivity and electronic properties compared to its analogs with bromomethyl or chloromethyl substituents. These differences can influence the compound’s behavior in chemical reactions and its suitability for specific applications.
特性
CAS番号 |
816463-62-4 |
|---|---|
分子式 |
C26H44N2O6 |
分子量 |
480.6 g/mol |
IUPAC名 |
1,2-bis(3,7-dimethyloctoxy)-4,5-dinitrobenzene |
InChI |
InChI=1S/C26H44N2O6/c1-19(2)9-7-11-21(5)13-15-33-25-17-23(27(29)30)24(28(31)32)18-26(25)34-16-14-22(6)12-8-10-20(3)4/h17-22H,7-16H2,1-6H3 |
InChIキー |
AODUSHOBOLEDOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


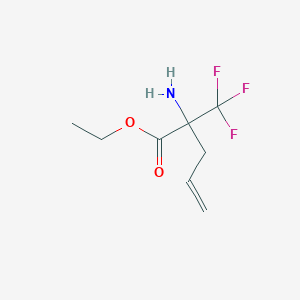
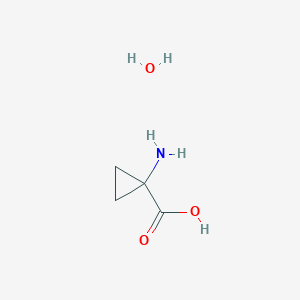
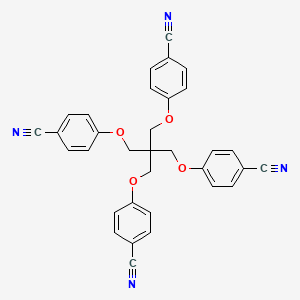
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
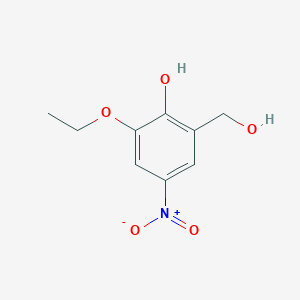
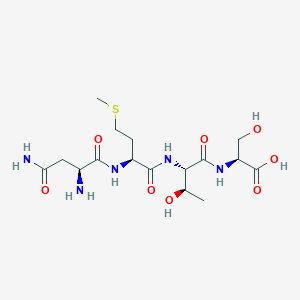
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)

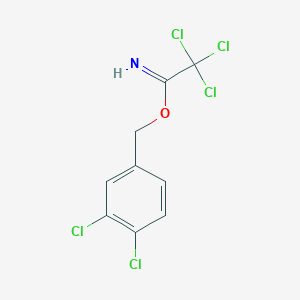
![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
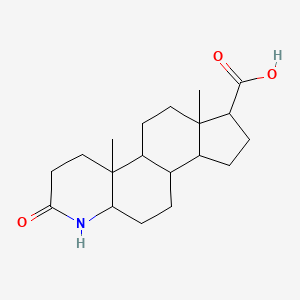
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

